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5-Methyl-2,3-dipropylpyrazine - 80832-41-3

5-Methyl-2,3-dipropylpyrazine

Catalog Number: EVT-13914201
CAS Number: 80832-41-3
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5-Methyl-2,3-dipropylpyrazine can be found in certain food products and is recognized for its contribution to flavor profiles, particularly in roasted or cooked foods. It is also noted for its potential applications in the fragrance industry due to its pleasant aroma .

Classification

The compound falls under the category of organic compounds, specifically classified as a pyrazine derivative. Pyrazines are known for their diverse biological activities and are often utilized in pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-2,3-dipropylpyrazine can be achieved through various methods, including:

  1. Alkylation Reactions: Utilizing alkyl halides with pyrazine derivatives to introduce propyl groups.
  2. Cyclization Reactions: Starting from appropriate precursors that undergo cyclization to form the pyrazine ring structure.

Technical Details

A common synthetic route involves the use of 2,3-dimethylpyrazine as a starting material, which can be subjected to nucleophilic substitution reactions with propyl halides under basic conditions. The reaction typically requires careful control of temperature and reaction time to ensure high yields and selectivity for the desired product .

Molecular Structure Analysis

Data

Key data regarding its molecular structure includes:

  • Molecular Weight: 178.27 g/mol
  • Boiling Point: Approximately 220 °C
  • Density: Around 0.85 g/cm³ .
Chemical Reactions Analysis

Reactions

5-Methyl-2,3-dipropylpyrazine can participate in several chemical reactions typical of pyrazines:

  1. Electrophilic Substitution: The electron-rich nature of the methyl group can facilitate electrophilic attacks on the aromatic ring.
  2. Nucleophilic Addition: The nitrogen atoms in the pyrazine ring can act as nucleophiles in reactions with electrophiles.

Technical Details

These reactions often require specific conditions such as acidic or basic environments to promote reactivity without decomposing the pyrazine structure .

Mechanism of Action

Process

The mechanism of action for 5-Methyl-2,3-dipropylpyrazine involves its interaction with biological systems where it may exhibit flavoring properties or potential biological activity. The presence of nitrogen atoms allows for hydrogen bonding and interactions with various receptors, influencing taste perception.

Data

Research indicates that compounds like 5-Methyl-2,3-dipropylpyrazine may modulate sensory responses due to their structural characteristics that mimic certain naturally occurring flavor compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic roasted or nutty aroma.
  • Solubility: Soluble in organic solvents such as ethanol and ether.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents and may undergo polymerization under certain conditions .
Applications

5-Methyl-2,3-dipropylpyrazine has several scientific uses:

  1. Flavoring Agent: Widely used in the food industry to enhance flavors in various products.
  2. Fragrance Component: Employed in perfumery due to its appealing scent profile.
  3. Research Applications: Investigated for potential biological activities that could lead to pharmaceutical applications .
Chemoenzymatic Synthesis and Biocatalytic Pathways

Enzymatic Precursor Utilization in Alkylpyrazine Biosynthesis

The biosynthesis of alkylpyrazines like 5-methyl-2,3-dipropylpyrazine relies on specialized enzymatic systems that convert amino acid precursors into complex heterocyclic structures. L-threonine serves as the primary metabolic precursor, undergoing a series of oxidations and condensations facilitated by bacterial enzymes. Bacillus subtilis and Cupriavidus necator possess operons encoding L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL), which collaboratively transform L-threonine into alkylpyrazine precursors [2] [4]. TDH initiates the pathway by dehydrogenating L-threonine to form 2-amino-3-ketobutyrate (AKB), an unstable β-keto acid that spontaneously decarboxylates to aminoacetone [3] [4]. This reactive intermediate serves as the foundational building block for pyrazine ring formation.

Microbial engineering significantly enhances precursor flux. For example, Escherichia coli strains engineered with tdh and kbl genes from C. necator demonstrated 20.2% conversion efficiency of L-threonine to 3-ethyl-2,5-dimethylpyrazine (EDMP) [4]. Disruption of competing pathways—such as kbl knockout in B. subtilis—redirects AKB toward aminoacetone accumulation, increasing alkylpyrazine yields by 48% [2]. The table below summarizes key enzymatic systems involved in precursor generation:

Table 1: Enzymatic Systems for Alkylpyrazine Precursor Biosynthesis

EnzymeSource OrganismFunctionProduct Yield
L-Threonine dehydrogenase (TDH)Cupriavidus necatorOxidizes L-threonine to 2-amino-3-ketobutyrate4% EDMP (basal) [4]
KBL knockoutBacillus subtilisBlocks AKB cleavage; increases aminoacetone pool48% ↑ 2,5-DMP [2]
Ancestral TDH variantEngineered E. coliEnhanced thermostability (ΔTm +9°C)2.5× yield [1]

Role of L-Threonine Dehydrogenase in Pyrazine Backbone Formation

L-Threonine dehydrogenase (TDH) catalyses the NAD+-dependent oxidation of L-threonine, forming AKB and initiating the pyrazine synthesis cascade. This reaction is the rate-limiting step due to TDH’s strict substrate specificity and susceptibility to allosteric inhibition. Structural studies reveal that bacterial TDH contains a conserved Rossmann fold for NAD+ binding and a catalytic zinc ion that polarizes L-threonine’s hydroxyl group for dehydrogenation [4] [9]. The instability of AKB is exploited in biosynthesis, as its spontaneous decarboxylation generates aminoacetone—a critical precursor for pyrazine cyclization [3].

Protein engineering strategies significantly enhance TDH’s catalytic efficiency. Machine learning-guided mutagenesis of Sporidiobolus salmonicolor ketoreductase (a TDH homolog) increased kcat by 64-fold and diastereoselectivity to >99.7% [1]. Similarly, computational stabilization of diterpene glycosyltransferase UGT76G1 (structurally analogous to TDH) elevated thermostability by 9°C and reduced byproduct formation [1]. These modifications are critical for industrial-scale alkylpyrazine production, as wild-type TDH exhibits suboptimal activity under process conditions.

Table 2: Engineering Strategies for TDH Optimization

Engineering ApproachTarget PropertyOutcomeImpact on Alkylpyrazine Synthesis
Rosetta-based protein designThermostabilityΔTm +9°C; 2.5× product yield [1]Enhanced reactor throughput
Structure-guided mutagenesisSubstrate scopeActivity toward bulky amines (135 substrates) [1]Diversified pyrazine profiles
Ancestral sequence reconstructionSoluble expression6× higher kcat for L-Trp [1]Improved chiral amine integration

Condensation Mechanisms Involving Aminoacetone and Aldehydes

Aminoacetone undergoes pH-dependent condensations with carbonyl compounds to form dihydropyrazine intermediates, which auto-oxidize into alkylpyrazines. In CoA-limited systems, KBL exhibits threonine aldolase activity, cleaving L-threonine into glycine and acetaldehyde [4]. This acetaldehyde nucleophilically attacks aminoacetone, forming an imine that dimerizes into 3,6-dihydro-2,5-dimethylpyrazine. Subsequent air oxidation yields 2,5-dimethylpyrazine (2,5-DMP) [2] [4]. For asymmetric pyrazines like 5-methyl-2,3-dipropylpyrazine, longer-chain aldehydes (e.g., propanal) likely substitute acetaldehyde in this mechanism.

Isotope tracing ([U-13C,15N]-L-threonine) confirms that all carbon and nitrogen atoms in EDMP originate from L-threonine [4]. The reaction is optimized at pH 7.0–7.8 and 30–37°C, where aminoacetone stability balances with nucleophilic reactivity. Higher temperatures (>50°C) accelerate oxidation but promote Maillard side reactions, reducing chemoenzymatic specificity [4] [6].

Optimization of CoA-Dependent vs. CoA-Independent Reaction Systems

The CoA concentration critically determines whether KBL diverts AKB toward glycine biosynthesis or alkylpyrazine formation. In CoA-replete systems, KBL cleaves AKB into glycine and acetyl-CoA—a core metabolic pathway suppressing pyrazine synthesis [2] [4]. Conversely, CoA deficiency triggers KBL’s aldolase activity, generating acetaldehyde for condensation with aminoacetone [4]. Engineering E. coli with NADH oxidase (EhNOX) to regenerate NAD+ and L-threonine transporter (EcSstT) to increase substrate uptake elevated 2,5-DMP production to 2,897 mg/L—a 72% improvement over baseline [5].

Reaction engineering further optimizes output:

  • Cofactor Cycling: NAD+ regeneration via EhNOX or glucose dehydrogenase sustains TDH activity [5].
  • Compartmentalization: Mitochondrial targeting of TDH exploits the organelle’s alkaline pH (7.8) to stabilize aminoacetone [7].
  • Fed-Batch Systems: Continuous L-threonine feeding prevents aldehyde accumulation, minimizing off-pathway condensations [5].

Table 3: Impact of CoA Availability on Alkylpyrazine Biosynthesis

Reaction SystemCoA StatusDominant KBL ActivityPrimary ProductsYield (Relative)
Wild-type B. subtilisHighAcetyltransferaseGlycine + Acetyl-CoALow pyrazines [2]
kbl knockoutN/ANoneAminoacetone (spontaneous condensation)High 2,5-DMP [2]
CoA-limited C. necatorLowThreonine aldolaseAcetaldehyde → EDMP20.2% EDMP [4]

Properties

CAS Number

80832-41-3

Product Name

5-Methyl-2,3-dipropylpyrazine

IUPAC Name

5-methyl-2,3-dipropylpyrazine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-4-6-10-11(7-5-2)13-9(3)8-12-10/h8H,4-7H2,1-3H3

InChI Key

KUMLTGCEZYUQJE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N=C1CCC)C

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